REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16].C(OCC)C.O>CN(C=O)C>[CH3:14][N:15]([CH:17]=[CH:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])[CH3:16]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.56 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
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Type
|
WASH
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Details
|
The organic layer was washed with water (2×100 ml) and brine (1×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
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Type
|
CONCENTRATION
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Details
|
concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=CC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |